molecular formula C12H13N3O2S2 B2549723 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034492-83-4

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2549723
CAS No.: 2034492-83-4
M. Wt: 295.38
InChI Key: CAMRQOZMILMXKD-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 4. The carboxamide nitrogen is further linked to a 2-(5-acetylthiophen-2-yl)ethyl side chain.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-7-11(19-15-14-7)12(17)13-6-5-9-3-4-10(18-9)8(2)16/h3-4H,5-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMRQOZMILMXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of microwave irradiation to accelerate reactions and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential biological activities , which include:

  • Anticancer Activity : Preliminary studies suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may inhibit specific enzymes or receptors involved in cancer pathways. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. It may interact with bacterial enzymes or cell membranes, leading to bactericidal effects. This makes it a candidate for further exploration as an antimicrobial agent .
  • Anti-inflammatory Effects : There are indications that this compound could modulate inflammatory pathways, making it relevant for conditions characterized by inflammation.

Materials Science

In addition to its medicinal applications, this compound is explored in materials science for:

  • Organic Semiconductors : The compound's unique electronic properties make it suitable for use in organic semiconductors. Its ability to form thin films and conduct electricity can be harnessed in electronic devices.
  • Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, this compound may also be utilized in the development of OLEDs, contributing to advancements in display technologies.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes is essential for maximizing yield and reducing production costs in industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The 1,2,3-thiadiazole-5-carboxamide scaffold is a common feature in several bioactive compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name (CAS/Code) Substituent/R-Group Molecular Weight (g/mol) Biological Target/Activity Key Findings References
Target Compound 2-(5-Acetylthiophen-2-yl)ethyl Not reported Hypothesized: Ion channels, enzymes Structural similarity to TRPM4 modulators and anti-inflammatory agents. N/A
Org 214007-0 Complex dibenzoazepine derivative 430 Glucocorticoid receptor (anti-inflammatory) Non-steroidal modulator with full anti-inflammatory efficacy and improved therapeutic index.
BTP2 (YM-58483) 4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl ~468 (estimated) TRPM4, TRPC3, TRPC5 channels Activates TRPM4 but inhibits TRPC3/5; used in SOCE (store-operated Ca²⁺ entry) studies.
N-(2-Chlorobenzyl)-4-methyl-... (69635-90-1) 2-Chlorobenzyl 267.73 Unknown Demonstrates structural versatility; chlorine may enhance lipophilicity.
4-Methyl-2-phenylthiazole derivatives () Phenylthiazole-carbohydrazide Not reported Hepatocellular carcinoma (HepG-2) IC50 values: 1.61–1.98 µg/mL for derivatives 7b and 11.

Pharmacological and Mechanistic Insights

  • Ion Channel Modulation :
    • BTP2’s dual activity on TRPM4/TRPC channels underscores the scaffold’s versatility but also highlights specificity challenges. The target compound’s acetylthiophen group may reduce off-target effects by altering steric interactions .
  • Anti-Inflammatory Activity :
    • Org 214007-0 demonstrates that bulky substituents (e.g., dibenzoazepine) can optimize receptor selectivity. The target compound’s smaller side chain may favor different binding kinetics .
  • Anticancer Potential: Thiazole-thiadiazole hybrids in show potent activity against HepG-2 cells. The acetylthiophen moiety in the target compound could enhance cytotoxicity via metabolic activation .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability :
    • Thiophene rings are prone to oxidation, which could affect the target compound’s half-life compared to Org 214007-0’s rigid azepine structure .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 5-acetylthiophene derivatives and thiadiazole precursors. The general synthetic route includes:

  • Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Acetylation : The introduction of the acetyl group at the thiophene moiety is done using acetic anhydride or acetyl chloride.
  • Final Coupling : The final product is obtained by coupling the thiadiazole derivative with an ethyl amine.

Antioxidant Activity

Research indicates that compounds within the thiadiazole family exhibit notable antioxidant properties. For instance, studies have shown that derivatives with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro tests reveal that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Antitumor Activity

Several studies have investigated the antitumor potential of thiadiazole derivatives. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps maintain cellular redox balance and prevents oxidative damage.

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens. This indicates a promising potential for further development as an antimicrobial agent .

Study 2: Antitumor Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at a concentration of 50 µM, the compound reduced cell viability by approximately 70%, suggesting strong antitumor properties .

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